molecular formula C25H28ClF2N5O2 B12420279 Aurora A inhibitor 1

Aurora A inhibitor 1

货号: B12420279
分子量: 504.0 g/mol
InChI 键: FFBJZTQMALZDTE-PUAOIOHZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Aurora A inhibitor 1 typically involves a series of organic reactions designed to create a molecule that fits precisely into the active site of Aurora kinase A. One common approach involves the use of docking-based comparative intermolecular contacts analysis to identify potent ligands that can bind to the active site of the enzyme . The synthetic route may include steps such as:

  • Formation of the core structure through cyclization reactions.
  • Introduction of functional groups that enhance binding affinity.
  • Purification and characterization of the final product using techniques like high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency and safety of the final product .

化学反应分析

Types of Reactions: Aurora A inhibitor 1 primarily undergoes reactions that involve binding to the active site of Aurora kinase A, inhibiting its activity. This inhibition can lead to various downstream effects, including the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Common Reagents and Conditions:

生物活性

Aurora A inhibitors, particularly Aurora A inhibitor 1 (also known as alisertib), have garnered significant attention in cancer research due to their role in mitotic regulation and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, effects on tumor cells, and implications for cancer therapy.

Overview of Aurora A Kinase

Aurora A is a serine/threonine kinase that plays a crucial role in cell division, specifically during the G2/M transition and mitosis. It is involved in various processes such as centrosome maturation, chromosome segregation, and cytokinesis. Aberrant expression of Aurora A is associated with several cancers, making it a prime target for therapeutic intervention .

Aurora A inhibitors, including alisertib, function by disrupting the normal mitotic process. They induce mitotic arrest, leading to cell death or senescence through mechanisms such as:

  • Inhibition of Phosphorylation : Alisertib inhibits Aurora A activity, leading to reduced phosphorylation of key substrates like histone H3 and p53, which are essential for proper mitotic progression .
  • Induction of DNA Damage : The inhibition results in abnormal spindle formation and accumulation of cells with 4N DNA content, indicating failed cytokinesis and potential genomic instability .
  • Immune Modulation : Recent studies have shown that alisertib can upregulate PD-L1 expression in tumor cells, which may allow these cells to evade immune surveillance. This effect complicates the antitumor efficacy of alisertib and suggests that combining it with immune checkpoint inhibitors could enhance therapeutic outcomes .

In Vitro Studies

In vitro studies have demonstrated that alisertib effectively reduces cell viability in various cancer cell lines. For instance:

  • Cell Lines Tested : Jurkat acute T cell leukemia and HeLa cervical adenocarcinoma cells exhibited significant sensitivity to alisertib, with GI50 values indicating potent cytotoxicity .
  • Mechanistic Insights : Flow cytometry and Western blot analyses confirmed increased PD-L1 expression following Aurora A inhibition, linking this effect to enhanced immune evasion capabilities of tumor cells .

In Vivo Studies

In vivo studies using xenograft models have shown promising results for alisertib:

  • Tumor Growth Inhibition : Alisertib significantly inhibited tumor growth in mouse models, correlating with reduced levels of phosphorylated histone H3 and other markers of mitotic activity .
  • Combination Therapy Potential : Combining alisertib with anti-PD-L1 antibodies improved antitumor immunity and overall treatment efficacy, suggesting a synergistic approach may be beneficial for enhancing therapeutic outcomes .

Clinical Trials

Several clinical trials have explored the safety and efficacy of alisertib:

  • Phase I Trials : Initial trials indicated manageable safety profiles with dose-limiting toxicities primarily involving somnolence and liver enzyme elevations. Pharmacodynamic analyses showed evidence of effective Aurora A inhibition through mitotic index assessments in both skin and tumor tissues .
  • Efficacy in Specific Cancers : Notably, patients with diffuse large B-cell lymphoma (DLBCL) showed durable responses to alisertib treatment, highlighting its potential in hematological malignancies .

Data Summary

Study Type Findings
In VitroAlisertib induces cell death in Jurkat and HeLa cells; upregulates PD-L1 expression.
In VivoSignificant tumor growth inhibition observed in xenograft models; improved efficacy with PD-L1 blockade.
Clinical TrialsPhase I trials show manageable safety; durable responses noted in DLBCL patients.

属性

分子式

C25H28ClF2N5O2

分子量

504.0 g/mol

IUPAC 名称

(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid

InChI

InChI=1S/C25H28ClF2N5O2/c1-14-9-20(30-21-10-15(2)31-32-21)29-19(22(14)27)12-25(24(34)35)7-8-33(16(3)11-25)13-17-5-4-6-18(26)23(17)28/h4-6,9-10,16H,7-8,11-13H2,1-3H3,(H,34,35)(H2,29,30,31,32)/t16-,25-/m1/s1

InChI 键

FFBJZTQMALZDTE-PUAOIOHZSA-N

手性 SMILES

C[C@@H]1C[C@](CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C(=CC(=N3)NC4=NNC(=C4)C)C)F)C(=O)O

规范 SMILES

CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C(=CC(=N3)NC4=NNC(=C4)C)C)F)C(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。